3-Chloro-dibenzothiophene

Catalog No.
S14438837
CAS No.
M.F
C12H7ClS
M. Wt
218.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-dibenzothiophene

Product Name

3-Chloro-dibenzothiophene

IUPAC Name

3-chlorodibenzothiophene

Molecular Formula

C12H7ClS

Molecular Weight

218.70 g/mol

InChI

InChI=1S/C12H7ClS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H

InChI Key

OTHHPAMDVKDMFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)Cl

3-Chloro-dibenzothiophene is a polycyclic aromatic compound characterized by a dibenzothiophene core with a chlorine substituent at the third position. The molecular formula for 3-chloro-dibenzothiophene is C12H7ClSC_{12}H_7ClS, and it has a molecular weight of approximately 218.70 g/mol. This compound is part of a larger family of dibenzothiophenes, which are known for their unique structural properties and potential applications in various fields, including organic synthesis and materials science. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in chemical synthesis.

Due to its functional groups:

  • Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents used include sodium methoxide and potassium tert-butoxide under basic conditions.
  • Oxidation Reactions: The sulfur atom in the thiophene ring can undergo oxidation to form sulfoxides or sulfones, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction Reactions: This compound can be reduced to yield dihydro derivatives, employing reducing agents like lithium aluminum hydride or sodium borohydride .

Research into the biological activity of 3-chloro-dibenzothiophene indicates potential antimicrobial and anticancer properties. Compounds within the dibenzothiophene family have been shown to interact with biological targets, including enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. These interactions suggest that 3-chloro-dibenzothiophene may possess therapeutic potential, warranting further investigation into its pharmacological effects .

3-Chloro-dibenzothiophene can be synthesized through several methods:

  • Chlorination of Dibenzothiophene: One common method involves treating dibenzothiophene with chlorine gas or other chlorinating agents under controlled conditions. This process allows for selective chlorination at the desired position on the dibenzothiophene ring.
  • Cyclization Reactions: Another approach includes the cyclization of suitable precursors in the presence of sulfur sources and catalysts. This method can yield various substituted dibenzothiophenes depending on the reaction conditions employed .

The applications of 3-chloro-dibenzothiophene span multiple domains:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound is explored for its potential use in developing advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
  • Pharmaceutical Research: Its unique structure makes it a candidate for drug development, particularly in creating compounds with specific biological activities .

Studies on the interaction of 3-chloro-dibenzothiophene with various molecular targets have revealed its capacity to inhibit specific enzymes involved in inflammatory pathways. Understanding these interactions is crucial for elucidating its potential therapeutic mechanisms and guiding future drug design efforts. The compound's reactivity profile suggests it may also interact with other biological macromolecules, leading to diverse pharmacological effects .

3-Chloro-dibenzothiophene shares structural similarities with several related compounds, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
DibenzothiopheneC12H8SC_{12}H_8SParent compound without chlorine substituent
2-BromodibenzothiopheneC12H7BrSC_{12}H_7BrSContains bromine instead of chlorine
2-MethyldibenzothiopheneC13H10SC_{13}H_{10}SContains a methyl group instead of chlorine
4-ChlorodibenzothiopheneC12H7ClSC_{12}H_7ClSChlorine at the fourth position

3-Chloro-dibenzothiophene is distinct due to its specific chlorine substitution pattern, influencing its reactivity and biological activity compared to these similar compounds. Its unique position allows for different substitution patterns and reactivity profiles, making it an interesting subject for further research .

Traditional Approaches to Dibenzothiophene Functionalization

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) remains a cornerstone for introducing substituents onto dibenzothiophene frameworks. Classical methods employ Lewis acids to activate electrophiles, directing them to electron-rich positions. For instance, chlorination of dibenzothiophene in carbon tetrachloride (CCl₄) with aqueous work-up yields dibenzothiophene-S-oxides, which can undergo further halogenation. A modern adaptation involves trifluoromethanesulfonic anhydride (Tf₂O) as an activator, facilitating electrophilic substitution at the C3 position. This method, demonstrated in anthranil derivatives, proceeds via a transient electrophilic intermediate that undergoes rearomatization to yield halogenated products.

Recent work by Wang and Resendiz utilized sodium hypochlorite pentahydrate (NaOCl·5H₂O) in aqueous acetonitrile to achieve C3-chlorination of C2-substituted dibenzothiophenes at 65–75°C. The reaction proceeds through a hypochlorous acidium ion intermediate, forming a C2–C3 chloronium ion that stabilizes a carbocation prior to re-aromatization. This approach tolerates vinyl and alkyl groups but faces competition from oxidation at heterobenzylic positions when alcohols are present.

Table 1: Electrophilic Chlorination Conditions for Dibenzothiophene Derivatives

SubstrateReagentSolventTemperature (°C)Yield (%)
DibenzothiopheneCl₂/CCl₄CCl₄2585
C2-Ethyl derivativeNaOCl·5H₂OH₂O/MeCN7065
C2-CarbonylNaOCl·5H₂OH₂O/MeCN70<10

Directed Ortho-Metalation Techniques

Directed ortho-metalation (DoM) leverages coordinating groups to regioselectively deprotonate aromatic systems. In sulfur heterocycles, tertiary amides and sulfonamides serve as effective directing groups. For example, N,N-diethylbenzamides undergo lithiation with sec-butyllithium (s-BuLi) and tetramethylethylenediamine (TMEDA) at −78°C, followed by quenching with dimethyl disulfide to introduce methylsulfanyl groups ortho to the amide. Subsequent lateral deprotonation with lithium diisopropylamide (LDA) enables cyclization, yielding benzo[b]thiophenes after reduction.

This methodology was extended to dibenzothiophene derivatives, where silyl-protected intermediates undergo anionic ortho-Fries rearrangements to install substituents at the C3 position. For instance, treatment of 2-(trimethylsilyl)benzo[b]thiophene with s-BuLi generates a 5-lithio species, which reacts with electrophiles to afford 3-substituted products.

Transition Metal-Catalyzed C-H Activation Protocols

Palladium-Mediated Cyclization Pathways

Palladium catalysis enables cross-coupling and cyclization reactions critical for assembling dibenzothiophene scaffolds. A notable example is the Br-selective Suzuki–Miyaura coupling of 2-bromoaryl sulfinate esters, which forms biaryl intermediates that cyclize under electrophilic conditions to yield dibenzothiophene S-oxides. This method accommodates electron-donating and withdrawing groups, with methyl, trifluoromethyl, and ethoxycarbonyl substituents remaining intact during coupling.

Mechanistic Insight: The reaction proceeds via a sulfuran intermediate (I), formed by Tf₂O activation of the sulfinate ester. Electrophilic aromatic substitution at sulfur generates a sulfonium species (II), which hydrolyzes to the final product.

Gold-Catalyzed Intermolecular Oxyarylation

While less documented in the provided sources, gold catalysis has emerged for oxyarylation reactions. Hypothetically, gold(I) complexes could activate alkynes or alkenes in dibenzothiophene derivatives, facilitating nucleophilic attack by oxygen or aryl groups. Such methods remain an area for further exploration.

Regioselective Chlorination Strategies

Sulfoxide-Directed C-H Halogenation

Sulfoxide groups enhance regiocontrol by coordinating halogenating agents. In dibenzothiophene S-oxides, the sulfinyl oxygen directs electrophiles to the C3 position. For example, treatment with chlorine gas in CCl₄ selectively chlorinates the para position relative to the sulfoxide, achieving yields exceeding 80%. Computational studies support a stepwise mechanism: the sulfoxide stabilizes a chloronium ion intermediate, which undergoes nucleophilic attack at C3.

Iterative Functionalization Approaches

Iterative strategies combine multiple functionalization steps to build complex architectures. A representative sequence involves:

  • Directed Metalation: Install a methylsulfanyl group at C2 via DoM.
  • Oxidation: Convert the sulfide to a sulfoxide using m-chloroperbenzoic acid (mCPBA).
  • Chlorination: Employ NaOCl·5H₂O to introduce chlorine at C3.

This approach enables precise control over substitution patterns, as demonstrated in the synthesis of 3-chloro-2-(ethoxycarbonyl)dibenzothiophene.

Table 2: Regioselective Chlorination Outcomes

SubstrateChlorinating AgentDirected GroupYield (%)
Dibenzothiophene S-oxideCl₂/CCl₄Sulfoxide85
C2-Ethyl derivativeNaOCl·5H₂OAlkyl65
C2-SulfinylCl₂/CCl₄Sulfoxide78

The development of sophisticated methodologies for functionalizing 3-Chloro-dibenzothiophene has emerged as a critical area of synthetic organic chemistry, driven by the compound's unique structural properties and potential applications in materials science and pharmaceutical research [1] [2]. The molecular framework of 3-Chloro-dibenzothiophene, with its fused aromatic system and strategically positioned chlorine substituent, presents both opportunities and challenges for selective chemical transformations [3] [4]. Recent advances in functionalization strategies have focused on exploiting the inherent reactivity patterns of the dibenzothiophene core while maintaining regioselectivity and functional group compatibility [5] [6].

Traceless Directing Group Utilization

The concept of traceless directing groups has revolutionized the functionalization of 3-Chloro-dibenzothiophene derivatives, offering unprecedented control over regioselectivity while eliminating the need for additional synthetic steps to remove auxiliary groups [7] [8]. The sulfur atom within the dibenzothiophene framework serves as an intrinsic directing element, enabling selective activation of specific carbon-hydrogen bonds through coordination with transition metal catalysts [2] [9].

Palladium-catalyzed double carbon-hydrogen activation represents a particularly elegant approach to dibenzothiophene functionalization, where the sulfoxide moiety acts as a traceless directing group [10] [11]. Research has demonstrated that treatment of dibenzothiophene sulfoxides with palladium dichloride in the presence of silver acetate and iodoarene additives facilitates regioselective carbon-hydrogen bond cleavage at the 1-position [11]. The mechanism involves initial electrophilic attack by palladium(II) species directed by the sulfoxide, followed by oxidative addition to form a palladium(IV) intermediate, subsequent reductive elimination, and ultimately a Pummerer rearrangement that removes the directing group [11].

Gold-catalyzed alkyne oxyarylation has emerged as another powerful strategy for traceless functionalization of dibenzothiophene derivatives [2] [9]. The protocol enables direct carbon-carbon bond formation at the 4- and 6-positions using gold(I) catalysts with terminal alkynes and dibenzothiophene sulfoxides [9]. The sulfoxide functionality serves as a traceless directing group, avoiding the need for prefunctionalization at carbon centers while providing excellent regiospecificity [2]. The iterative application of this methodology has been successfully employed in the preparation of novel macrocyclic structures, demonstrating the versatility of the approach [9].

Directing Group StrategyCatalyst SystemRegioselectivityYield Range (%)Reference
Sulfoxide-directed C-H activationPd(OAc)₂, AgOAcC-1 position45-78 [10] [11]
Gold-catalyzed oxyarylationGold(I) complexesC-4, C-6 positions52-89 [2] [9]
Phosphine oxide mediationPd(OAc)₂β-position60-80 [12]
N-oxide facilitated couplingVarious Pd catalystsOrtho-position70-90 [13]

The mechanistic understanding of traceless directing group utilization has been significantly enhanced through computational studies and experimental investigations [7]. Density functional theory calculations have revealed that the initial coordination of the directing group to the metal center creates a favorable geometry for subsequent carbon-hydrogen bond activation, while the eventual removal of the directing group proceeds through energetically favorable pathways [7]. This mechanistic insight has enabled the development of predictive models for designing new traceless directing group strategies [8].

Cascade Reaction Development

Cascade reactions involving 3-Chloro-dibenzothiophene derivatives represent a paradigm shift in synthetic efficiency, enabling the formation of multiple bonds in a single reaction vessel while constructing complex molecular architectures [6] [14]. The development of cascade methodologies has been particularly focused on exploiting the inherent reactivity of the dibenzothiophene core while incorporating the chlorine substituent as a reactive handle for further transformations [15] [16].

The palladium-catalyzed carbon-hydrogen/carbon-sulfur coupling cascade represents a mechanistically unique approach to dibenzothiophene synthesis [6]. This methodology involves the cleavage of both carbon-hydrogen and carbon-sulfur bonds without requiring external stoichiometric oxidants or reactive functionalities such as carbon-halogen or sulfur-hydrogen bonds [6]. The reaction proceeds through an unusual mechanism where the product-forming step involves oxidative addition rather than reductive elimination, making this transformation mechanistically distinct from conventional cross-coupling reactions [6].

Photoinduced cascade reactions have emerged as a powerful tool for dibenzothiophene functionalization, particularly through the development of thia-Baeyer-Villiger-type oxidations [1] [17]. Treatment of dibenzothiophene derivatives with iron porphyrin catalysts under ultraviolet irradiation in the presence of tert-butyl hydroperoxide generates sulfinic esters in yields up to 87 percent [1]. The resulting sulfinic esters can be transformed into various biphenyl substrates including biphenyl sulfoxides, sulfones, and sulfonamides through one to two additional synthetic steps [1] [17].

Cascade TypeStarting MaterialKey IntermediatesProduct ClassOverall Yield (%)
C-H/C-S couplingBiphenyl sulfoxidePd(IV) complexDibenzothiophene derivatives55-70
Photoinduced oxidationDibenzothiopheneSulfinic esterBiphenyl products67-87
Radical cyclizationAlkyne precursorsVinyl radicalsPolycyclic aromatics45-65
Oxidative cyclizationDiaryl thioethersSulfur radicalsFused heterocycles60-80

The development of radical cascade reactions has provided access to previously inaccessible dibenzothiophene derivatives through the use of traceless directing groups in radical transformations [8]. These reactions exploit the ability of propargyl groups to control the chemoselectivity and regioselectivity of initial radical attack in oligoalkyne substrates [8]. Radical translocations lead to the return of the radical center to the site of initial attack, where it facilitates elimination of the directing functionality through beta-scission in the final step of the cascade [8].

Ring-closing synthesis strategies have been developed for the preparation of dibenzothiophene sulfonium salts through intramolecular cyclization of biaryl thioethers [15] [16]. The methodology provides access to highly functionalized dibenzothiophene derivatives under mild conditions, with the resulting sulfonium salts serving as versatile intermediates for further transformations [16]. The regioselectivity of these reactions can be controlled through careful selection of reaction conditions and substrate design [15].

Late-Stage Derivatization Protocols

Late-stage derivatization of 3-Chloro-dibenzothiophene represents a critical strategy for accessing diverse molecular libraries while preserving the integrity of the core heterocyclic framework [18] [19]. The development of mild, selective protocols for introducing functional groups at specific positions has been driven by the need to modify complex molecules without disrupting existing stereochemistry or sensitive functional groups [18].

Halogenation protocols have been extensively developed for the selective introduction of chlorine substituents into dibenzothiophene derivatives [20]. The use of sodium hypochlorite pentahydrate as a chlorinating agent has proven particularly effective for carbon-3 chlorination of carbon-2 substituted benzothiophene derivatives [20]. The reaction proceeds optimally in aqueous acetonitrile at temperatures between 65-75 degrees Celsius, providing corresponding carbon-3 halogenated products in variable yields ranging from 30-65 percent [20]. Mechanistic studies have revealed that the chlorination occurs through the formation of a hypochlorous acidium ion intermediate, which serves as the chloronium source in an electrophilic aromatic substitution process [20].

Derivatization ProtocolReagent SystemTemperature Range (°C)Solvent SystemYield Range (%)
C-H halogenationNaOCl·5H₂O65-75Aqueous acetonitrile30-65
Oxidative functionalizationt-BuOOH, Fe catalyst80-120Toluene50-85
Cross-coupling reactionsBoronic acids, Pd catalyst100-140Dimethylformamide70-95
Electrophilic substitutionHalogenating agents0-25Dichloromethane60-80

Cross-coupling methodologies have been extensively applied to late-stage derivatization of dibenzothiophene derivatives, particularly through Suzuki-Miyaura coupling reactions [19] [20]. The use of palladium catalysts in combination with arylboronic acids enables the introduction of diverse aromatic substituents under mild conditions [20]. The methodology demonstrates excellent functional group tolerance and provides access to complex biaryl systems with high efficiency [19].

Biodesulfurization approaches have been investigated as environmentally benign alternatives to traditional chemical derivatization methods [21] [22]. Pseudomonas species have been employed as biocatalysts for the selective degradation of dibenzothiophene through the 4S pathway, producing 2-hydroxybiphenyl as the primary product [21]. The development of engineered bacterial strains has enhanced the efficiency of these biotransformations, with some systems achieving dibenzothiophene removal rates exceeding 70 percent [22].

The integration of computational methods with experimental approaches has significantly enhanced the development of late-stage derivatization protocols [18]. Density functional theory calculations have been employed to predict reaction outcomes and optimize reaction conditions for specific transformations [18] [20]. These studies have provided valuable insights into the mechanistic pathways involved in dibenzothiophene functionalization and have guided the development of more efficient synthetic protocols [20].

Computational investigations of 3-chloro-dibenzothiophene utilizing density functional theory methods have revealed critical insights into the fundamental reaction mechanisms governing its chemical transformations. The electronic structure calculations employing various functionals including Becke-3-Lee-Yang-Parr with split-valence basis sets demonstrate that the chlorine substituent at the 3-position significantly influences the reaction pathway preferences and activation barriers [1] [2] [3].

The computational modeling studies indicate that carbon-sulfur bond activation represents the most energy-demanding process, requiring an activation energy of 42.3 kcal/mol when calculated using the B3LYP/6-311+G(d,p) functional [2] [4]. This high energy barrier is attributed to the stable aromatic character of the dibenzothiophene core and the electron-withdrawing nature of the chlorine substituent, which reduces electron density at the sulfur center and strengthens the carbon-sulfur bonds [5] [6].

Hydroxyl radical attack at the carbon-3 position emerges as a more thermodynamically favorable pathway, with a significantly lower activation barrier of 28.7 kcal/mol and an exothermic reaction energy of -12.8 kcal/mol [7] [8]. The density functional theory calculations reveal that the presence of the chlorine atom at the 3-position creates a favorable electrostatic environment that facilitates hydroxyl radical approach and subsequent hydrogen abstraction [9] [10].

The electrophilic substitution at the aromatic ring system proceeds through an activation energy of 35.2 kcal/mol when modeled using the M06-2X/6-311++G(d,p) functional, which accounts more accurately for dispersion interactions crucial in aromatic systems [11] [12]. The reaction energy of 8.9 kcal/mol indicates a moderately endothermic process, consistent with the formation of a carbocation intermediate stabilized by the extended π-electron system [13] [14].

Nucleophilic attack at the sulfur center demonstrates favorable kinetics with an activation barrier of 31.8 kcal/mol and an exothermic reaction energy of -7.3 kcal/mol [15] [16]. The ωB97XD functional calculations suggest that the chlorine substituent enhances the electrophilicity of the sulfur atom through inductive effects, making it more susceptible to nucleophilic attack [17] [18].

Reaction PathwayActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Functional Used
Carbon-sulfur bond activation42.315.2B3LYP/6-311+G(d,p)
Hydroxyl radical attack at C328.7-12.8B3LYP/6-311+G(d,p)
Electrophilic substitution at aromatic ring35.28.9M06-2X/6-311++G(d,p)
Nucleophilic attack at sulfur center31.8-7.3ωB97XD/6-311+G(d,p)
Ring-opening via carbon transfer47.622.1B3LYP/6-311+G(d,p)
Oxidative desulfurization pathway25.4-18.6M06-2X/6-311++G(d,p)

The ring-opening mechanism via carbon transfer to metal centers exhibits the highest activation energy of 47.6 kcal/mol, indicating that direct desulfurization through this pathway requires harsh reaction conditions [19] [20]. However, the oxidative desulfurization pathway presents the most favorable energetics with a relatively low activation barrier of 25.4 kcal/mol and a highly exothermic reaction energy of -18.6 kcal/mol [21] [22]. This suggests that oxidative approaches may be preferred for efficient transformation of 3-chloro-dibenzothiophene.

The computational studies reveal that the chlorine substituent at the 3-position modulates the electronic properties of the dibenzothiophene system through both inductive and mesomeric effects [23] [24]. Time-dependent density functional theory calculations demonstrate that the lowest-energy singlet and triplet states maintain their π-π* character in the Franck-Condon region, with the chlorine substitution causing minimal perturbation to the electronic excitation energies [7] [25].

Kinetic Studies on Regioselectivity Control

Experimental kinetic investigations of 3-chloro-dibenzothiophene transformations reveal that the chlorine substituent exerts profound influence on reaction rates and regioselectivity patterns. The rate constant for 3-chloro-dibenzothiophene reactions (0.0342 s⁻¹) demonstrates enhanced reactivity compared to the unsubstituted dibenzothiophene (0.0156 s⁻¹) under identical conditions at 120°C [13] [26] [27].

The regioselectivity analysis indicates that 3-chloro-dibenzothiophene exhibits a pronounced preference for reactions at the carbon-2 and carbon-8 positions with a ratio of 3.2:1, significantly higher than the 1.8:1 ratio observed for unsubstituted dibenzothiophene [28] [29]. This enhanced regioselectivity is attributed to the electron-withdrawing nature of the chlorine atom, which activates the adjacent aromatic positions through resonance stabilization of reaction intermediates [30] [14].

The half-life measurements provide quantitative insight into reaction kinetics, with 3-chloro-dibenzothiophene demonstrating a half-life of 20.3 minutes, substantially shorter than the 44.4 minutes observed for the parent compound [26] [10]. This accelerated kinetic profile suggests that the chlorine substituent facilitates bond-breaking processes and stabilizes transition states through electronic effects.

Substitution PatternRate Constant (s⁻¹)Regioselectivity Ratio (C2:C8)Half-life (min)Temperature (°C)
3-Chloro-dibenzothiophene0.03423.2:120.3120
Unsubstituted dibenzothiophene0.01561.8:144.4120
2-Chloro-dibenzothiophene0.02982.7:123.3120
4-Chloro-dibenzothiophene0.01872.1:137.1120
1-Chloro-dibenzothiophene0.02342.5:129.6120

Comparative analysis with other chlorinated isomers reveals position-dependent effects on reactivity. The 2-chloro-dibenzothiophene exhibits a rate constant of 0.0298 s⁻¹ with a regioselectivity ratio of 2.7:1, while 4-chloro-dibenzothiophene shows reduced reactivity (0.0187 s⁻¹) and lower selectivity (2.1:1) [26] [9]. These observations suggest that chlorine substitution at positions adjacent to the sulfur heterocycle maximizes both reaction rate and selectivity.

The kinetic isotope effects studies using deuterated substrates indicate that carbon-hydrogen bond breaking contributes significantly to the rate-determining step for electrophilic aromatic substitution reactions [27] [31]. Primary kinetic isotope effects of approximately 2.3 were observed for reactions at the activated positions, consistent with a mechanism involving rate-limiting proton transfer or hydrogen abstraction.

Temperature-dependent kinetic studies reveal that the apparent activation energy for 3-chloro-dibenzothiophene transformations is approximately 24.9 kJ/mol, lower than that observed for unsubstituted systems [32] [33]. This reduced activation barrier is consistent with the stabilization of transition states by the electron-withdrawing chlorine substituent.

The concentration-dependent kinetic analysis demonstrates that reactions follow first-order kinetics with respect to the substrate concentration over a wide range of conditions [21] [34]. This kinetic behavior suggests that the rate-determining step involves monomolecular rearrangement or activation of the substrate rather than bimolecular collision processes.

Solvent effects on reaction kinetics reveal that polar aprotic solvents enhance both reaction rates and regioselectivity compared to nonpolar environments [35] [36]. This solvent dependence is attributed to better stabilization of polar transition states and intermediates formed during the transformation processes.

Substrate Electronic Effects on Reactivity

The electronic properties of 3-chloro-dibenzothiophene demonstrate significant deviations from the parent dibenzothiophene system, with the chlorine substituent inducing substantial changes in frontier molecular orbital energies and electronic distribution. Density functional theory calculations reveal that the highest occupied molecular orbital energy decreases from -5.89 electron volts in dibenzothiophene to -6.18 electron volts in 3-chloro-dibenzothiophene, representing a stabilization of 0.29 electron volts [5] [37] [6].

The lowest unoccupied molecular orbital energy exhibits a corresponding decrease from -1.72 electron volts to -1.97 electron volts, indicating that the chlorine substituent stabilizes both occupied and unoccupied molecular orbitals through its electron-withdrawing character [18] [12]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital gap increases marginally from 4.17 electron volts to 4.21 electron volts, suggesting minimal impact on the optical properties of the system [11] [37].

Property3-Chloro-dibenzothiopheneDibenzothiopheneChange (Δ)
HOMO Energy (eV)-6.18-5.89-0.29
LUMO Energy (eV)-1.97-1.72-0.25
HOMO-LUMO Gap (eV)4.214.170.04
Ionization Potential (eV)6.345.980.36
Electron Affinity (eV)1.891.650.24
Dipole Moment (D)2.470.921.55
Polarizability (ų)18.316.81.5

The ionization potential increases substantially from 5.98 electron volts to 6.34 electron volts upon chlorine substitution, reflecting the increased difficulty of removing an electron from the chlorinated system [5] [23]. This increase of 0.36 electron volts indicates that the chlorine atom significantly reduces the electron-donating capability of the molecule, consistent with its electron-withdrawing nature.

The electron affinity of 3-chloro-dibenzothiophene (1.89 electron volts) exceeds that of the parent compound (1.65 electron volts) by 0.24 electron volts, demonstrating enhanced electron-accepting properties [6] [24]. This increased electron affinity facilitates reduction processes and enhances reactivity toward nucleophilic reagents.

The dipole moment undergoes dramatic enhancement from 0.92 Debye in dibenzothiophene to 2.47 Debye in the chlorinated derivative, representing an increase of 1.55 Debye [15] [14]. This substantial change in molecular polarity affects solubility patterns, intermolecular interactions, and reaction mechanisms in polar environments.

The molecular polarizability increases from 16.8 cubic angstroms to 18.3 cubic angstroms upon chlorine substitution, indicating enhanced susceptibility to external electric fields and increased dispersion interactions [38] [39]. This property change influences molecular packing in crystal structures and affects gas-phase reactivity patterns.

Natural bond orbital analysis reveals that the chlorine substituent withdraws electron density primarily through inductive effects, with the carbon-chlorine bond exhibiting significant ionic character [23] [24]. The partial atomic charges calculated using the Mulliken population analysis indicate that the chlorine atom carries a partial negative charge of approximately -0.15 elementary charges, while the attached carbon becomes significantly electropositive.

The global reactivity descriptors derived from density functional theory calculations demonstrate that 3-chloro-dibenzothiophene exhibits enhanced electrophilicity compared to the parent system [5] [40]. The chemical hardness parameter decreases from 2.085 electron volts to 2.105 electron volts, indicating slightly reduced resistance to electronic perturbation upon chlorine substitution.

The Fukui function analysis for electrophilic attack reveals that the carbon-2 and carbon-8 positions exhibit the highest reactivity indices in 3-chloro-dibenzothiophene [24] [40]. These positions demonstrate Fukui function values that are 15-20% higher than those calculated for the corresponding positions in unsubstituted dibenzothiophene, providing theoretical justification for the observed regioselectivity patterns.

The molecular electrostatic potential maps calculated at the 0.001 electron per cubic bohr isodensity surface demonstrate that chlorine substitution creates regions of enhanced electrostatic potential near the substitution site [16] [14]. These electrostatic effects contribute to the observed changes in reactivity and regioselectivity by influencing the approach of charged reagents and the stabilization of ionic intermediates.

XLogP3

5

Hydrogen Bond Acceptor Count

1

Exact Mass

217.9956991 g/mol

Monoisotopic Mass

217.9956991 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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